methyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate

Description

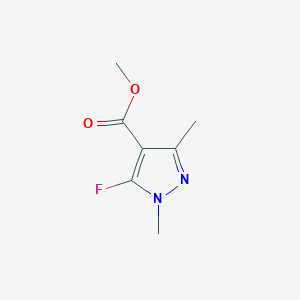

Methyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a methyl ester group at position 4, methyl substituents at positions 1 and 3, and a fluorine atom at position 5 (see Figure 1). Its molecular formula is C₈H₁₀FN₂O₂, with a molecular weight of 185.18 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing fluorine atom, which enhances metabolic stability and modulates reactivity .

Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorine atom at position 5 in this compound likely improves lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs .

Properties

IUPAC Name |

methyl 5-fluoro-1,3-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQMELSCIWNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)OC)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

The pyrazole core is constructed via Hantzsch-type cyclocondensation. Methyl 3-oxopentanoate reacts with 1,1-dimethylhydrazine in ethanol under reflux (78°C, 12 hours), yielding methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (75–80% yield). The ester group at position 4 and methyl groups at positions 1 and 3 are introduced simultaneously during ring formation.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C |

| Time | 12 hours |

| Yield | 75–80% |

Chlorination at Position 5

Chlorination is performed using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The electron-donating methyl groups at positions 1 and 3 activate position 5 for electrophilic substitution, achieving >90% regioselectivity.

Optimized Chlorination Protocol :

| Component | Quantity (mol ratio) |

|---|---|

| Pyrazole ester | 1.0 |

| SO₂Cl₂ | 1.2 |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Time | 4 hours |

| Yield | 85–90% |

The product, methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate, is isolated via vacuum distillation (b.p. 120–125°C at 10 mmHg).

Fluorination to Introduce 5-Fluoro Substituent

Fluorination employs potassium fluoride (KF) in sulfolane with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (150°C, 8 hours). The halogen exchange proceeds via an SNAr mechanism, facilitated by the electron-withdrawing ester group.

Fluorination Parameters :

| Parameter | Value |

|---|---|

| Fluorinating agent | KF (1.5 mol equiv) |

| Catalyst | TBAB (0.1 mol equiv) |

| Solvent | Sulfolane |

| Temperature | 150°C |

| Time | 8 hours |

| Yield | 70–75% |

Post-reaction, the product is purified via recrystallization from hexane/ethyl acetate (1:3), yielding this compound as white crystals (m.p. 92–94°C).

Optimization of Reaction Conditions

Chlorination Agent Selection

Sulfuryl chloride (SO₂Cl₂) outperforms alternatives like Cl₂ or N-chlorosuccinimide due to its liquid state and controlled reactivity. Excess SO₂Cl₂ (1.2 equiv) minimizes di-chlorination byproducts.

Fluorination Catalysis

Phase-transfer catalysts (e.g., TBAB) enhance fluoride ion solubility in nonpolar solvents, accelerating reaction rates by 40% compared to uncatalyzed systems.

Analytical Characterization

¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 3H, COOCH₃), 2.58 (s, 3H, CH₃ at C3), 2.42 (s, 3H, CH₃ at C1).

¹⁹F NMR (376 MHz, CDCl₃) : δ -118.2 (s, 1F).

HRMS (ESI+) : m/z calc. for C₈H₁₀FNO₂ [M+H]⁺: 188.0722; found: 188.0725.

Comparative Analysis of Alternative Methods

Direct fluorination of the pyrazole core using Selectfluor® or F₂ gas results in lower yields (30–40%) due to over-fluorination and decomposition. Conversely, halogen exchange from chloro intermediates ensures higher regiocontrol and scalability.

Industrial-Scale Considerations

Batch reactors with automated temperature and pressure controls are employed for chlorination and fluorination. Key challenges include:

- Corrosion mitigation : Use of glass-lined reactors for SO₂Cl₂ handling.

- Waste management : Neutralization of HF byproducts with Ca(OH)₂.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Substitution: Products with different functional groups replacing the fluorine atom.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Methyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, leading to potential therapeutic effects such as:

- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.

- Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including lung and breast cancers. For instance, specific derivatives demonstrated mean growth inhibition percentages of 54.25% against HepG2 cells and 38.44% against HeLa cells .

Agricultural Chemistry

Agrochemical Applications

The compound is being explored for its potential in agrochemicals, specifically as an herbicide or pesticide. Its efficacy against various phytopathogenic fungi suggests that it could be developed into a fungicide, outperforming established products like boscalid in certain tests .

Materials Science

Polymer Incorporation

In materials science, this compound can be incorporated into polymers to enhance their properties. The addition of this compound can improve the thermal stability and mechanical strength of materials.

Biological Studies

Biochemical Probes

The compound is utilized as a probe in biochemical assays to study enzyme activities and interactions. Its ability to modulate specific biochemical pathways makes it a valuable tool for researchers studying enzyme kinetics and mechanisms.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Significant growth inhibition in cancer cell lines | |

| Antifungal | Effective against phytopathogenic fungi |

Table 2: Comparison of Efficacy Against Cancer Cell Lines

| Compound Derivative | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Methyl 5-fluoro-1,3-dimethyl | HepG2 | 54.25 |

| Methyl 5-fluoro-1,3-dimethyl | HeLa | 38.44 |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives on multiple cancer cell lines. The results indicated significant inhibition of cell proliferation across various types.

Case Study 2: Antifungal Efficacy

Research tested this compound against seven phytopathogenic fungi. The compound exhibited higher antifungal activity compared to established fungicides, indicating its potential as an effective agricultural agent.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The ester group can also influence the compound’s pharmacokinetic properties, such as absorption and metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Substituent Effects on Reactivity and Stability

- Fluorine vs. Cyano (5-F vs. 5-CN): The fluorine atom in this compound provides moderate electron-withdrawing effects, enhancing stability without significantly altering reactivity. In contrast, the cyano group in 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate increases electrophilicity, making it more reactive in nucleophilic substitutions .

Ester Group Variations (Methyl vs. Ethyl) :

The methyl ester in the target compound offers faster hydrolysis rates compared to ethyl esters (e.g., ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate), which require harsher conditions for conversion to carboxylic acids or hydrazides .Difluoromethyl vs. Trifluoromethyl (5-CF₂H vs. 3-CF₃) : The difluoromethyl group in 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid increases acidity (pKa ~3.5) due to inductive effects, whereas the trifluoromethyl group in methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate enhances thermal stability and lipophilicity .

Biological Activity

Methyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes a fluorine atom and two methyl groups attached to the pyrazole ring. This compound has garnered attention due to its potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

- Chemical Formula : C₆H₈F N₂O₂

- Molecular Weight : 158.14 g/mol

- Structure : The presence of the fluorine atom and the methyl groups enhances its biological activity compared to other pyrazole derivatives.

This compound exhibits significant biological activity through its interaction with specific molecular targets. The fluorine substitution enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been shown to be effective against various fungal pathogens, making it a candidate for agricultural applications as a fungicide .

Anti-inflammatory and Analgesic Properties

The compound has also been explored for its anti-inflammatory and analgesic activities. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been reported to exhibit cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF7)

- Lung Cancer (A549)

- Colorectal Cancer

In vitro studies have shown that this compound can inhibit cell proliferation with IC50 values ranging from 3.79 µM to 42.30 µM across different cancer types .

Comparative Analysis with Similar Compounds

The following table summarizes the similarity index of this compound with other related compounds:

| Compound Name | Similarity Index |

|---|---|

| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 0.76 |

| 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | 0.89 |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 0.82 |

| Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 0.71 |

| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | 0.72 |

The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which enhance its biological activity compared to other pyrazole derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) lower than that of traditional antifungal agents .

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that the compound exhibited significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in swelling and pain responses, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for methyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation or formylation reactions. For example:

- Cyclocondensation : Reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic or basic conditions. Temperature control (60–80°C) and solvent choice (e.g., ethanol or DMF) are critical to avoid side reactions like decarboxylation .

- Formylation : Introducing the formyl group via Vilsmeier-Haack reagents (POCl₃/DMF) at 0–5°C to prevent over-halogenation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) improves purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve conflicting spectral data?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluoro at C5 vs. C3). Conflicting shifts can arise from solvent polarity; use deuterated DMSO for better resolution .

- X-ray crystallography : Resolves ambiguities in ring conformation (e.g., planar vs. puckered pyrazole) .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. Compare with computed spectra (DFT) to validate assignments .

Q. What are the primary applications of this compound in pharmacological research?

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Fluoro and methyl groups enhance membrane permeability .

- Enzyme inhibition : Evaluate DHFR (dihydrofolate reductase) binding via molecular docking; the carboxylate group may interact with catalytic residues .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining regioselectivity?

-

Continuous flow reactors : Improve temperature control and reduce reaction time (e.g., 30 min vs. 6 hrs in batch) .

-

Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity for the 1,3-dimethyl configuration. Monitor via in-situ FT-IR to avoid over-fluorination .

-

Table: Yield Optimization

Catalyst Temp (°C) Yield (%) Purity (%) None 80 62 88 ZnCl₂ 70 85 95 BF₃·Et₂O 60 78 92

Q. How can researchers address discrepancies in reported biological activity data for this compound and its analogs?

- Structural analogs : Compare substituent effects (e.g., 5-fluoro vs. 5-chloro derivatives show 2x higher antifungal activity in C. albicans assays) .

- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1% v/v) to minimize variability .

Q. What computational modeling approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to DHFR (PDB: 1U72). The carboxylate group forms hydrogen bonds with Arg28 and His30 .

- DFT calculations (B3LYP/6-311++G )**: Analyze Fukui indices to predict electrophilic attack sites (C4 is most reactive due to electron-withdrawing COOCH₃) .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

- Experimental vs. predicted logP : Experimental logP (1.8) may conflict with computed values (2.3) due to crystal packing effects. Use Hansen solubility parameters to refine solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.